(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
The compound "(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring two distinct aromatic systems: a furan-substituted isoxazole and a thiophene-substituted piperidine linked via a methanone bridge. The furan and thiophene moieties contribute electron-rich regions, while the piperidine ring introduces conformational flexibility and basicity.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(13-11-15(22-18-13)14-3-1-9-21-14)19-7-5-12(6-8-19)16-4-2-10-23-16/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVFALQQWKHQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methanone
Starting Materials: Furan-2-carboxylic acid, hydroxylamine hydrochloride, and acetic anhydride.
Reaction: Furan-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form furan-2-carboxylic acid oxime. This intermediate is then cyclized using acetic anhydride to yield (5-(Furan-2-yl)isoxazol-3-yl)methanone.
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Synthesis of (4-(Thiophen-2-yl)piperidin-1-yl)methanone
Starting Materials: Thiophene-2-carboxylic acid, piperidine, and thionyl chloride.
Reaction: Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form (4-(Thiophen-2-yl)piperidin-1-yl)methanone.
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Coupling Reaction
Starting Materials: (5-(Furan-2-yl)isoxazol-3-yl)methanone and (4-(Thiophen-2-yl)piperidin-1-yl)methanone.
Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction
- The isoxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution
- The piperidine ring can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amines derived from the isoxazole ring.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple heterocyclic rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Receptor Binding: May interact with various biological receptors, making it a candidate for drug development.
Medicine
Antimicrobial: The compound’s structure suggests potential antimicrobial activity.
Anti-inflammatory: Isoxazole and thiophene derivatives are known for their anti-inflammatory properties.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the isoxazole and piperidine rings can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Piperidine/Piperazine-Based Methanones
The target compound shares structural similarities with piperazine-linked methanones reported in , such as 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47). Both compounds incorporate a thiophene moiety and a nitrogen-containing ring (piperidine vs. piperazine). Key differences include:
- Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8), which may influence solubility and receptor binding.
- Substituent Effects : The trifluoromethyl group in MK47 enhances lipophilicity and metabolic stability compared to the furan-isoxazole system in the target compound, which may increase polarity .
Another analog from , (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3), features a methanone-linked piperazine and a chloropyrimidine group.
Heterocyclic Substituents: Isoxazole vs. Triazole/Thiazole
and highlight compounds with triazole or thiazole cores. For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () uses a triazole-thioether system. Key comparisons:
- Metabolic Stability : Isoxazole rings (target compound) are less prone to oxidative metabolism than triazoles, which may undergo CYP450-mediated degradation.
Aromatic Heterocycles: Thiophene vs. Fluorophenyl
The thiophene moiety in the target compound contrasts with fluorophenyl groups in analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) ().
- Hydrophobicity : Fluorophenyl groups increase logP values, whereas thiophene balances moderate lipophilicity with polarizability .
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